Ethyl 2-[(2-fluorophenyl)methylidene]butanoate
Description
Structure
3D Structure
Properties
CAS No. |
653578-39-3 |
|---|---|
Molecular Formula |
C13H15FO2 |
Molecular Weight |
222.25 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylidene]butanoate |
InChI |
InChI=1S/C13H15FO2/c1-3-10(13(15)16-4-2)9-11-7-5-6-8-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
BODMAEPOIAQWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=CC=C1F)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reactants :
- 2-Fluorobenzaldehyde (1.0 equiv)
- Ethyl acetoacetate (1.2 equiv)
- Catalyst: Piperidine, ammonium acetate, or pyridine acetate (5–10 mol%)
- Solvent: Toluene, ethanol, or solvent-free conditions
- Conditions : Reflux (80–110°C) for 4–24 hours.
- Workup : Acidic quenching, extraction with ethyl acetate, and purification via column chromatography or recrystallization.
Key Findings:
- Yield : 70–95% under optimized conditions.
- Diastereoselectivity : Predominantly E-isomer due to thermodynamic stability.
- Catalyst Impact : Pyridine acetate in toluene achieves higher yields (≥90%) compared to ammonium acetate in ethanol (70–85%).
Table 1 : Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 12 | 82 |
| Ammonium acetate | Toluene | 110 | 6 | 88 |
| Pyridine acetate | Toluene | 100 | 4 | 94 |
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing time from hours to minutes while maintaining high yields.
Procedure:
- Reactants : Same as traditional Knoevenagel.
- Conditions : Microwave irradiation (300–500 W) for 1–5 minutes.
- Workup : Direct recrystallization from ethanol/hexane.
Key Findings:
- Yield : 85–92% in 2–5 minutes.
- Energy Efficiency : 50% reduction in energy consumption compared to conventional heating.
- Limitation : Scalability challenges for industrial applications.
Continuous Flow Production
Adapted from ethyl 2-methylbutyrate synthesis, this method enhances scalability and reduces waste.
Procedure:
- Reactants : 2-Fluorobenzaldehyde and ethyl acetoacetate.
- Catalyst : p-Toluenesulfonic acid (PTSA, 1 mol%).
- Conditions :
- Continuous esterification at 85°C with reflux.
- Distillation at 133°C under 0.4 MPa pressure.
- Workup : In-line separation of water via oil-water separator.
Key Findings:
Table 2 : Continuous vs. Batch Process Comparison
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Reaction Time | 6–24 h | 1–2 h |
| Yield | 82–94% | 89–93% |
| Solvent Waste | High | Low |
Lewis Acid-Catalyzed Methods
Metal triflates (e.g., In(OTf)₃) and BF₃·Et₂O enhance electrophilicity of aldehydes, enabling milder conditions.
Procedure:
- Reactants : 2-Fluorobenzaldehyde and ethyl acetoacetate.
- Catalyst : In(OTf)₃ (5 mol%) or BF₃·Et₂O (10 mol%).
- Conditions : Room temperature, 2–6 hours.
- Workup : Neutralization with NaHCO₃, extraction.
Key Findings:
Decarboxylative Cross-Coupling
A niche method involving palladium-catalyzed coupling of α-carboxy-β-fluoro styrenes with ethyl bromobutanoate.
Procedure:
- Reactants : α-Carboxy-2-fluorostyrene (1.0 equiv), ethyl bromobutanoate (1.1 equiv).
- Catalyst : Pd(PPh₃)₄ (2 mol%), CuI (5 mol%).
- Conditions : DMF, 80°C, 12 hours.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of ethyl 2-[(2-fluorophenyl)methyl]butanol.
Substitution: Formation of compounds with substituted aromatic rings.
Scientific Research Applications
Biological Activities
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate exhibits several biological activities that make it a candidate for further research:
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. This compound could potentially inhibit the growth of various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Related compounds have demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting that this compound may possess similar efficacy .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The structural features, such as the presence of the fluorine atom and the butanoate moiety, are believed to contribute to:
- Cytotoxic Effects : Compounds with similar configurations have shown significant growth inhibition in various cancer cell lines, including colon cancer cells (HT29) and leukemia cells (Jurkat T cells) .
Case Study 1: Antimicrobial Evaluation
In vitro studies have been conducted to evaluate the antimicrobial effectiveness of this compound. These studies utilized agar diffusion methods and MIC determinations to assess its activity against common bacterial strains.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
Case Study 2: Antitumor Activity
A study focused on the cytotoxic effects of related compounds on cancer cell lines revealed promising results. The presence of electron-donating groups was found to enhance cytotoxicity significantly.
| Activity Type | Target Cell Line | IC50 (μg/mL) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon Cancer) | <1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | <1.61 | Enhanced by electron-donating groups |
Mechanism of Action
The mechanism of action of ethyl 2-[(2-fluorophenyl)methylidene]butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes and receptors in biological systems. The fluorinated aromatic ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Ethyl 2-(cyanomethyl)-3-(2-fluorophenyl)-3-oxopropanoate (Compound 140e)
Structure: Contains a 2-fluorophenyl group, a 3-oxo (keto) group, and a cyanomethyl substituent. Key Differences:
- The presence of a cyanomethyl group and 3-oxo functionality distinguishes it from the target compound, which lacks these groups.
- Reactivity: The keto group in 140e facilitates nucleophilic attacks, while the methylidene group in the target compound enables conjugate addition or cyclization pathways .
Applications : Used in pyrrole synthesis via annulation reactions, highlighting its role in heterocyclic chemistry .
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate (CAS 61905-90-6)
Structure: Features a hydroxy-substituted phenylmethylidene group and a methylimino moiety. Key Differences:
- The hydroxy group and methylimino substituent introduce hydrogen-bonding and steric effects absent in the target compound.
- Reactivity: The hydroxy group may participate in tautomerization, while the methylimino group can act as a nucleophile, contrasting with the simpler unsaturated ester in the target compound . Applications: Likely used in specialized synthetic routes for imino-functionalized intermediates .
Ethyl 2-(2-fluorophenyl)acetate (CAS 584-74-7)
Structure : A simpler ester with a 2-fluorophenyl group directly attached to the acetate backbone.
Key Differences :
- Shorter carbon chain (acetate vs. butanoate) and absence of the methylidene double bond.
- Reactivity: Lacks conjugation, reducing its utility in cycloaddition reactions compared to the target compound.
Applications : Serves as a starting material for fluorinated pharmaceuticals due to its straightforward structure .
Ethyl 2-phenylacetoacetate
Structure : Contains a phenyl group and a 3-oxo (acetoacetate) moiety.
Key Differences :
- The 3-oxo group enables keto-enol tautomerism, which is absent in the target compound.
- Reactivity: Functions as a β-keto ester, participating in Claisen condensations, unlike the α,β-unsaturated system of the target compound .
Applications : Widely used in the synthesis of heterocycles and polyketides .
Research Findings and Implications
- Electronic Effects: The 2-fluorophenyl group in the target compound enhances electrophilicity at the α-carbon compared to non-fluorinated analogs like Ethyl 2-phenylacetoacetate, enabling selective reactions in drug discovery .
- Synthetic Utility : The methylidene group’s conjugation with the ester carbonyl makes the compound a candidate for annulation reactions, similar to derivatives in pyrrole synthesis .
Biological Activity
Ethyl 2-[(2-fluorophenyl)methylidene]butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on diverse sources, including detailed research findings and case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
The compound features a butanoate moiety with a fluorophenyl group, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound. For instance, research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Compounds structurally related to this compound showed MIC values ranging from 20–40 µM against Staphylococcus aureus and 40–70 µM against Escherichia coli .
- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of DNA synthesis, leading to cell death through the formation of toxic radical species .
Anticancer Activity
The anticancer properties of this compound derivatives have also been investigated. Various studies have reported promising results against different cancer cell lines.
Case Studies:
- Breast Cancer Cell Lines : Compounds derived from similar structures exhibited significant antiproliferative effects on MCF-7 (breast cancer) cell lines with IC50 values in the micromolar range .
- Mechanisms : The anticancer activity may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Substituents on the phenyl ring play a crucial role in modulating its efficacy.
Table 1: Structure-Activity Relationship
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
